molecular formula C20H18ClN5O3 B2436037 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1008012-58-5

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2436037
CAS No.: 1008012-58-5
M. Wt: 411.85
InChI Key: BQDMSBQEANHAGJ-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound characterized by its unique triazole and pyrrolo structures

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-11-6-7-15(12(2)8-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)14-5-3-4-13(21)9-14/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDMSBQEANHAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, followed by the construction of the pyrrolo ring system. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
  • 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester
  • 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole

Uniqueness

What sets 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide apart is its unique combination of triazole and pyrrolo structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations .

Biological Activity

The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a nitrogen-containing heterocyclic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological activity, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN5O3C_{21}H_{20}ClN_{5}O_{3}, with a molecular weight of 425.9 g/mol . The presence of the pyrrolo[3,4-d][1,2,3]triazole core along with chlorophenyl and dimethylphenyl groups contributes to its diverse chemical properties and biological interactions.

PropertyValue
Molecular FormulaC21H20ClN5O3
Molecular Weight425.9 g/mol
Chemical StructureComplex heterocyclic

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities including:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains. Studies involving derivatives of triazole compounds have demonstrated effective antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Similar triazole derivatives have been evaluated for their effects on cancer cell lines like HCT-116 (colon carcinoma) and T47D (breast cancer), showing IC50 values indicating effective inhibition of cell growth .
  • Anti-inflammatory Effects : Some studies have indicated that triazole derivatives possess anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation .

The biological activity of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is believed to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease models .
  • Receptor Interaction : The unique structure may allow it to interact with specific receptors or enzymes involved in cellular signaling pathways leading to its pharmacological effects .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Study : A derivative was tested against a panel of bacteria and showed significant inhibition compared to standard antibiotics .
  • Cancer Cell Line Evaluation : Compounds with similar triazole structures were screened against various cancer cell lines. One study reported an IC50 value of 27.3 μM for a related compound against breast cancer cells .

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